molecular formula C11H11N3O3 B1460764 Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate CAS No. 1030419-97-6

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B1460764
CAS No.: 1030419-97-6
M. Wt: 233.22 g/mol
InChI Key: FBINFHULTKOGFI-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated reaction systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol (EtOH), and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.

Scientific Research Applications

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives and related heterocyclic compounds such as indoles and quinolones .

Uniqueness

What sets Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate (commonly referred to as Methyl 6-amino-naphthyridine) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₁₁H₁₁N₃O₃
  • CAS Number : 1030419-97-6

Research indicates that Methyl 6-amino-naphthyridine exhibits various biological activities through multiple mechanisms:

  • Antiviral Activity : The compound has shown promising results in inhibiting viral replication. For instance, similar naphthyridine derivatives have been reported to inhibit HIV-1 integrase with low nanomolar activity, suggesting that Methyl 6-amino-naphthyridine may share similar antiviral properties .
  • Antitumor Effects : Compounds within the naphthyridine family have been linked to anti-tumor activity through the inhibition of Class I PI3-kinase enzymes. This pathway is crucial for cellular proliferation and survival in cancer cells .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it may act as an inhibitor for thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical targets in cancer therapy .

Case Studies and Experimental Data

  • In Vitro Studies :
    • In vitro studies have demonstrated that Methyl 6-amino-naphthyridine can effectively inhibit the growth of various cancer cell lines. The inhibitory concentration (IC50) values indicate potent activity against certain tumor types, suggesting its potential as a chemotherapeutic agent.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, which are essential for therapeutic efficacy. It has been noted to exhibit good pharmacokinetics in animal models, indicating potential for further development .
  • Comparative Analysis :
    • A comparative analysis of similar compounds revealed that modifications in the naphthyridine structure can significantly influence biological activity. For instance, variations in substituents can enhance or reduce inhibitory effects on target enzymes, highlighting the importance of structural optimization in drug design.

Data Tables

Biological ActivityIC50 (nM)Reference
HIV-1 Integrase Inhibition<40
Thymidylate Synthase InhibitionVaries
Antitumor Activity (Cell Lines)Varies

Properties

IUPAC Name

methyl 6-amino-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-6-7(11(16)17-2)5-8-9(13-6)3-4-14(12)10(8)15/h3-5H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBINFHULTKOGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
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Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Reactant of Route 6
Methyl 6-amino-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

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